(2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone
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Overview
Description
(2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a chlorophenyl group and a methoxy-methyl-indole moiety, making it a valuable molecule for scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of (2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzoyl chloride and 5-methoxy-2-methylindole.
Reaction Conditions: The 2-chlorobenzoyl chloride is reacted with 5-methoxy-2-methylindole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane.
Chemical Reactions Analysis
(2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
(2-Chlorophenyl)(5-methoxy-2-methyl-1H-indol-1-yl)methanone can be compared with other indole derivatives:
Similar Compounds: Examples include 5-methoxy-2-methylindole, 2-chlorobenzoyl chloride, and other substituted indoles.
Properties
Molecular Formula |
C17H14ClNO2 |
---|---|
Molecular Weight |
299.7 g/mol |
IUPAC Name |
(2-chlorophenyl)-(5-methoxy-2-methylindol-1-yl)methanone |
InChI |
InChI=1S/C17H14ClNO2/c1-11-9-12-10-13(21-2)7-8-16(12)19(11)17(20)14-5-3-4-6-15(14)18/h3-10H,1-2H3 |
InChI Key |
JPMUXILBWHSPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C(=O)C3=CC=CC=C3Cl)C=CC(=C2)OC |
Origin of Product |
United States |
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